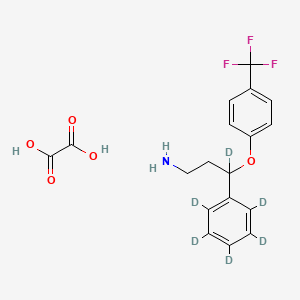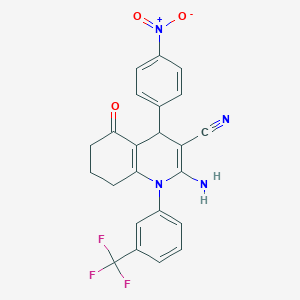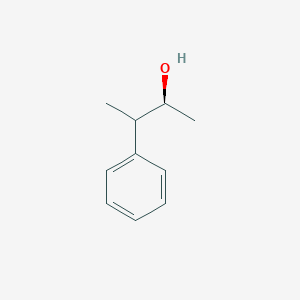
3-(4-Ethylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethylphenyl group and a phenylethylidene group
准备方法
The synthesis of 3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-phenylethylidenehydrazine to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure consistent product quality.
化学反应分析
3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with tailored properties for specific industrial applications.
作用机制
The mechanism of action of 3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating their function. For example, it may inhibit the activity of key enzymes involved in microbial growth, leading to antimicrobial effects. Alternatively, it may interact with cellular receptors, triggering signaling pathways that result in anticancer activity. The exact mechanism of action depends on the specific biological context and the nature of the target.
相似化合物的比较
3-(4-Ethylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(4-Methylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
3-(4-Chlorophenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide:
3-(4-Fluorophenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: The fluorine atom can enhance the compound’s stability and influence its biological activity.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-(4-ethylphenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-3-15-9-11-17(12-10-15)18-13-19(23-22-18)20(25)24-21-14(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-14+ |
InChI 键 |
KXTXMCHHBAHUDS-KGENOOAVSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)
![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)


![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)



![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

